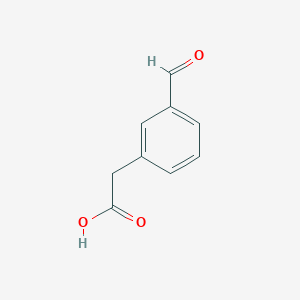2-(3-Formylphenyl)acetic acid
CAS No.: 34956-29-1
Cat. No.: VC4223003
Molecular Formula: C9H8O3
Molecular Weight: 164.16
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 34956-29-1 |
|---|---|
| Molecular Formula | C9H8O3 |
| Molecular Weight | 164.16 |
| IUPAC Name | 2-(3-formylphenyl)acetic acid |
| Standard InChI | InChI=1S/C9H8O3/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,6H,5H2,(H,11,12) |
| Standard InChI Key | IQAJOXWTCPIEQQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C=O)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 2-(3-Formylphenyl)acetic acid consists of a benzene ring with two functional groups:
-
A formyl group (–CHO) at the meta position (C3)
-
An acetic acid group (–CH₂COOH) at the adjacent carbon (C2)
This arrangement creates a conjugated system where the electron-withdrawing formyl group influences the acidity of the carboxylic acid moiety. The compound’s molecular weight is 164.16 g/mol, and its IUPAC name is 2-(3-formylphenyl)acetic acid.
Table 1: Comparative Structural Analysis of Formylphenylacetic Acid Isomers
The meta positioning of the formyl group in 2-(3-Formylphenyl)acetic acid distinguishes it from its para and ortho analogs, leading to unique reactivity patterns. For instance, the electron-withdrawing nature of the formyl group increases the acidity of the acetic acid moiety (predicted pKa ≈ 3.8) compared to unsubstituted phenylacetic acid (pKa = 4.3) .
Synthesis Methodologies
Laboratory-Scale Synthesis
While no direct protocols for 2-(3-Formylphenyl)acetic acid are documented, its synthesis can be inferred from analogous compounds. A plausible route involves:
-
Friedel-Crafts Acylation: Reacting 3-methylbenzaldehyde with chloroacetyl chloride in the presence of AlCl₃ to introduce the acetic acid side chain.
-
Oxidation: Using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to oxidize any residual methyl groups to carboxylic acids.
This method mirrors the synthesis of 2-(4-Formylphenyl)acetic acid, where manganese dioxide (MnO₂) oxidation of 4-(hydroxymethyl)phenylacetic acid is employed .
Industrial Production Challenges
Scaling up the synthesis of 2-(3-Formylphenyl)acetic acid presents challenges due to:
-
Regioselectivity Issues: Competing formation of ortho and para isomers during Friedel-Crafts reactions.
-
Purification Complexity: Similar polarities of isomers necessitate advanced chromatographic techniques.
Chemical Reactivity and Derivative Formation
Nucleophilic Additions
The formyl group undergoes typical aldehyde reactions:
-
Condensation with Amines: Forms Schiff bases, useful in coordination chemistry.
-
Grignard Reactions: Adds alkyl/aryl groups to yield secondary alcohols.
For example, reaction with methylmagnesium bromide produces 2-(3-(Hydroxymethyl)phenyl)acetic acid:
Carboxylic Acid Transformations
The acetic acid moiety participates in:
-
Esterification: Methanol/H⁺ catalysis yields methyl 2-(3-formylphenyl)acetate.
-
Amidation: Coupling with amines via carbodiimide reagents forms bioactive derivatives.
| Derivative | Predicted Activity | Mechanism |
|---|---|---|
| Methyl ester | COX-2 inhibition | Competitive binding to active site |
| Schiff base complex | Antimicrobial activity | Metal ion chelation disrupting microbial enzymes |
Materials Science
Conjugated systems in 2-(3-Formylphenyl)acetic acid enable applications in:
-
Organic semiconductors: As electron-deficient moieties in donor-acceptor polymers.
-
Coordination polymers: Bridging ligands for metal-organic frameworks (MOFs).
Research Gaps and Future Directions
Despite its potential, 2-(3-Formylphenyl)acetic acid remains understudied. Critical research priorities include:
-
Catalytic Asymmetric Syntheses: Developing enantioselective routes for chiral derivatives.
-
In Vivo Pharmacological Profiling: Assessing bioavailability and toxicity profiles.
-
Computational Modeling: Predicting reactivity using DFT calculations to guide synthetic efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume